

# Dbco-(peg)3-VC-pab-mmae molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dbco-(peg)3-VC-pab-mmae

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# In-Depth Technical Guide: DBCO-(PEG)3-VC-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental applications of the antibody-drug conjugate (ADC) linker-payload, **DBCO-(PEG)3-VC-PAB-MMAE**. This reagent is a critical tool in the development of targeted cancer therapies, combining a highly potent cytotoxic agent with a versatile conjugation moiety.

## **Core Molecular Data**

The fundamental properties of **DBCO-(PEG)3-VC-PAB-MMAE** are summarized below, providing essential information for experimental design and analysis.



Property	Value
Molecular Weight	1613.97 g/mol
Chemical Formula	C86H124N12O18
CAS Number	2754384-60-4
Description	A drug-linker conjugate for ADCs. It incorporates the cytotoxic agent Monomethyl auristatin E (MMAE) connected to a DBCO-containing linker. [1]
Key Components	- DBCO (Dibenzocyclooctyne): Enables copper- free click chemistry (SPAAC) for conjugation to azide-modified antibodies.[1] - (PEG)3 (Polyethylene glycol): A short PEG spacer to enhance solubility and reduce aggregation VC (Valine-Citrulline): A cathepsin B-cleavable linker, ensuring intracellular release of the payload.[2] - PAB (p-aminobenzyl): A self- immolative spacer that facilitates the release of unmodified MMAE MMAE (Monomethyl auristatin E): A potent antimitotic agent that inhibits tubulin polymerization.[3]
Applications	Primarily used in cancer research for the development of ADCs.[1]

## **Mechanism of Action: The MMAE Payload**

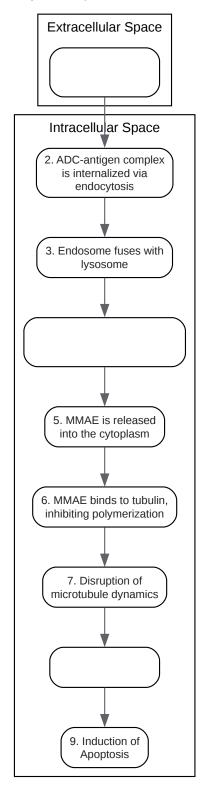
The cytotoxic activity of this conjugate is delivered by Monomethyl auristatin E (MMAE), a synthetic antineoplastic agent.[2] Its high toxicity precludes its use as a standalone drug; however, when conjugated to a monoclonal antibody, it can be specifically directed to cancer cells.[2]

MMAE functions as a potent inhibitor of tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis



(programmed cell death).[3] The entire process, from antibody binding to cell death, is a multistep cascade.

Signaling Pathway of MMAE-based ADCs





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Caption: Signaling Pathway of MMAE-based ADCs.

# Experimental Protocols: Antibody Conjugation via SPAAC

The conjugation of **DBCO-(PEG)3-VC-PAB-MMAE** to an azide-modified antibody is achieved through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[5] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions.[6]

#### Materials:

- Azide-modified monoclonal antibody (in an amine-free buffer, e.g., PBS)
- DBCO-(PEG)3-VC-PAB-MMAE
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

#### Protocol:

- Preparation of Antibody:
  - Ensure the azide-modified antibody is in an amine-free buffer such as PBS. If necessary, perform a buffer exchange using a desalting column.
  - Adjust the antibody concentration to 1-10 mg/mL.
- Preparation of DBCO-(PEG)3-VC-PAB-MMAE Stock Solution:
  - Immediately prior to use, prepare a stock solution of DBCO-(PEG)3-VC-PAB-MMAE in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.



## Conjugation Reaction:

- Add a 2 to 4-fold molar excess of the DBCO-(PEG)3-VC-PAB-MMAE solution to the azide-modified antibody solution.
- The final concentration of the organic solvent (DMSO or DMF) should not exceed 10%
   (v/v) to maintain the integrity of the antibody.
- Incubate the reaction mixture overnight at 4°C with gentle mixing.[7]

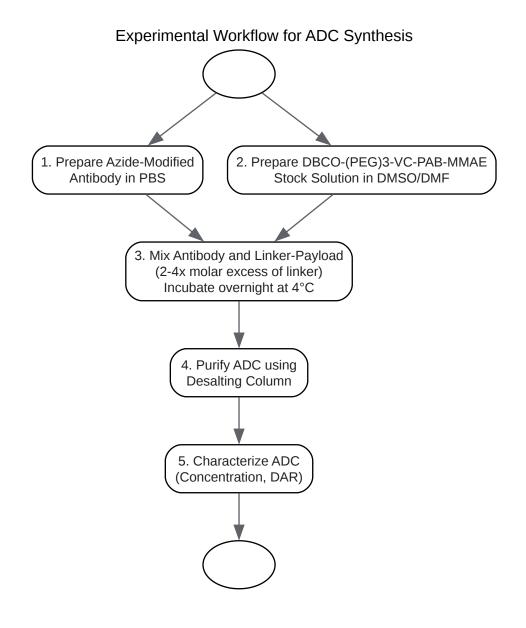
### Purification of the ADC:

- Following incubation, remove the unreacted DBCO-(PEG)3-VC-PAB-MMAE and other small molecules using a desalting column equilibrated with PBS, pH 7.4.
- Collect the eluate containing the purified ADC.

### Characterization of the ADC:

- Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
- The Drug-to-Antibody Ratio (DAR) can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.





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Caption: Experimental Workflow for ADC Synthesis.

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- To cite this document: BenchChem. [Dbco-(peg)3-VC-pab-mmae molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150391#dbco-peg-3-vc-pab-mmae-molecular-weight-and-formula]

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